molecular formula C7H9Cl2N B14539207 Benzenamine, 2-chloro-3-methyl-, hydrochloride CAS No. 62224-70-8

Benzenamine, 2-chloro-3-methyl-, hydrochloride

Cat. No.: B14539207
CAS No.: 62224-70-8
M. Wt: 178.06 g/mol
InChI Key: HPZDCFBWDJYDMD-UHFFFAOYSA-N
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Description

Benzenamine, 2-chloro-3-methyl-, hydrochloride is an organic compound with the molecular formula C7H9Cl2N. It is a derivative of benzenamine (aniline) where the hydrogen atoms on the benzene ring are substituted by a chlorine atom at the second position and a methyl group at the third position. The hydrochloride form indicates that it is a salt formed with hydrochloric acid.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenamine, 2-chloro-3-methyl-, hydrochloride typically involves the chlorination of 3-methylaniline (m-toluidine) followed by the formation of the hydrochloride salt. The reaction conditions often include the use of chlorinating agents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled temperatures to ensure selective chlorination at the desired position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination processes using continuous flow reactors to maintain consistent reaction conditions and high yields. The hydrochloride salt is then formed by reacting the chlorinated product with hydrochloric acid, followed by crystallization and purification steps to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Benzenamine, 2-chloro-3-methyl-, hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as hydroxide ions (OH-) or amines.

    Oxidation Reactions: The compound can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction Reactions: Reduction can convert the nitro derivatives back to amines.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH3) under basic conditions.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or nitric acid (HNO3) under acidic conditions.

    Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).

Major Products

    Substitution: Formation of 2-hydroxy-3-methylbenzenamine or 2-amino-3-methylbenzenamine.

    Oxidation: Formation of 2-chloro-3-methylbenzenenitro or 2-chloro-3-methylbenzenenitroso.

    Reduction: Formation of 2-chloro-3-methylbenzenamine.

Scientific Research Applications

Benzenamine, 2-chloro-3-methyl-, hydrochloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

    Biology: Employed in the study of enzyme interactions and as a substrate in biochemical assays.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the synthesis of active pharmaceutical ingredients (APIs).

    Industry: Utilized in the production of agrochemicals, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Benzenamine, 2-chloro-3-methyl-, hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine and methyl groups on the benzene ring influence its binding affinity and reactivity. The compound can act as a nucleophile or electrophile in various biochemical pathways, leading to the formation of covalent bonds with target molecules.

Comparison with Similar Compounds

Similar Compounds

    Benzenamine, 3-chloro-2-methyl-: Similar structure but with different positions of chlorine and methyl groups.

    Benzenamine, 4-chloro-2-methyl-: Chlorine atom at the fourth position instead of the second.

    Benzenamine, 2-chloro-4-methyl-: Methyl group at the fourth position instead of the third.

Uniqueness

Benzenamine, 2-chloro-3-methyl-, hydrochloride is unique due to its specific substitution pattern, which affects its chemical reactivity and biological activity. The position of the chlorine and methyl groups can significantly influence the compound’s interaction with other molecules, making it distinct from its isomers.

Properties

CAS No.

62224-70-8

Molecular Formula

C7H9Cl2N

Molecular Weight

178.06 g/mol

IUPAC Name

2-chloro-3-methylaniline;hydrochloride

InChI

InChI=1S/C7H8ClN.ClH/c1-5-3-2-4-6(9)7(5)8;/h2-4H,9H2,1H3;1H

InChI Key

HPZDCFBWDJYDMD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)N)Cl.Cl

Origin of Product

United States

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